

# Applying Topaz-Denoise to Cryo-ET Tomograms: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Тораz	
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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing **Topaz**-Denoise, a deep learning-based method, to enhance the signal-to-noise ratio (SNR) of cryo-electron tomography (cryo-ET) tomograms. Improved SNR in tomograms is crucial for clearer visualization of cellular structures and macromolecules in their native states, facilitating downstream analysis such as particle picking, segmentation, and subtomogram averaging.[1] [2][3][4]

#### Introduction

Cryo-electron tomography is a powerful imaging technique for obtaining 3D reconstructions of biological samples at sub-nanometer resolution.[2][3] However, the low electron doses used to minimize radiation damage result in inherently low SNR in the reconstructed tomograms.[1] **Topaz**-Denoise addresses this limitation by employing a deep neural network trained on a vast and diverse dataset of cryo-EM images to distinguish signal from noise, thereby improving the interpretability of the data.[1][4][5][6] The method is based on the Noise2Noise framework, which learns to denoise images by training on pairs of noisy images of the same underlying signal.[1]

#### **Key Advantages of Topaz-Denoise for Cryo-ET**

#### Methodological & Application





- Enhanced Visualization: Significantly improves the clarity of cellular membranes, protein complexes, and other subcellular features within the tomogram.[3]
- Improved Downstream Analysis: Facilitates more accurate particle picking and segmentation, and can lead to higher resolution in subtomogram averaging.[1][4]
- General Pre-trained Models: Topaz-Denoise provides pre-trained models that can be applied
  to a wide range of cryo-ET data without the need for additional training, saving time and
  computational resources.[1][4][6]
- Option for Self-Training: For specific datasets, users can train their own denoising models to potentially achieve even better performance.[3]

#### **Quantitative Performance Data**

The effectiveness of **Topaz**-Denoise has been quantitatively evaluated in several studies. The following tables summarize key performance metrics.



Dataset	Denoising Method	Signal-to-Noise Ratio (SNR) in dB (Higher is better)	Reference
Cellular Tomogram (BSC-1 cells)	Raw (unbinned)	Not Reported	[7]
Topaz-Denoise	Not Reported (Qualitative improvement shown)	[7]	
CryoSamba	Not Reported (Qualitative improvement shown)	[7]	
Cellular Tomogram (BSC-1 cells) - SNR calculated from adjacent xy planes	Raw (15.72 Å/voxel)	~1.5	[7]
Topaz-Denoise	~3.5	[7]	_
CryoCARE	~4.5	[7]	
Cellular Tomogram (BSC-1 cells) - SNR calculated from adjacent xy planes	Raw (Higher resolution)	Not Reported	[7]
Topaz-Denoise	Reported as best performing	[7]	
CryoCARE	Lower than Topaz- Denoise	[7]	
Cellular Tomogram (Saccharomyces uvarum lamellae)	Binned by 8	Lower Contrast	[3]
Topaz-Denoise (General Model)	Comparable to Self- trained	[3]	_



Topaz-Denoise (Self-trained)	Comparable to General Model	[3]	
Single Particle Tomogram (80S ribosomes)	Binned by 8	Lower Contrast	[3]
1/8 Nyquist Gaussian low-pass	Lower Contrast	[3]	
Topaz-Denoise (General Model)	Markedly Improved Contrast	[3]	-

Micrograph Dataset	Denoising Method	SNR Improvement	Reference
Multiple Datasets	Topaz-Denoise	~100x over raw, ~1.8x over other methods	[6]
EMPIAR-10025 & EMPIAR-10028	Topaz-Denoise	~6 dB improvement over raw	[8]
NT2C	~8 dB improvement over raw	[8]	

### **Experimental Protocols**

This section provides a general protocol for applying **Topaz**-Denoise to cryo-ET tomograms. The specific parameters may need to be adjusted based on the dataset and computational resources.

#### **Installation and Setup**

**Topaz** is a command-line tool but can also be integrated into cryo-EM software suites like CryoSPARC and Scipion.[2][9][10]

Standalone Installation: Follow the installation instructions on the **Topaz** GitHub repository.
 This typically involves setting up a Conda environment and installing the necessary dependencies.



• CryoSPARC Integration: **Topaz**-Denoise is available as a job type within CryoSPARC, which provides a user-friendly interface for setting parameters.[9]

#### **Data Preparation**

- Input Tomogram: The input should be a reconstructed tomogram in a format such as MRC.
- Pixel Size: Ensure the pixel size of the tomogram is correctly specified.
- Data Normalization: Normalizing the tomogram data prior to denoising is a recommended step.[9]

#### **Denoising with a Pre-trained General Model**

For most applications, the provided general 3D denoising model is effective and a good starting point.[1][3]

Command-line execution:

CryoSPARC Parameters (**Topaz** Denoise Job):[9]

- Input Micrographs/Tomograms: Connect your reconstructed tomogram.
- Denoise Model: Use the provided pre-trained model.
- Path to **Topaz** Executable: Specify the path to your **Topaz** installation.
- Normalize Micrographs: Set to 'On'.
- Shape of Split Micrographs: This parameter divides the tomogram into smaller patches for processing. A value of 256 or 512 is a reasonable starting point.
- Padding around Each Split Micrograph: Padding helps to avoid edge artifacts. A value of 32 or 64 pixels is recommended.
- Number of Parallel Threads/GPUs: Adjust based on your available hardware to expedite the process.



#### **Training a Custom Denoising Model (Optional)**

For datasets with unique characteristics, training a model on your own data may yield superior results.[3] This requires a pair of tomograms of the same volume with independent noise, which can be generated by reconstructing tomograms from even and odd frames of the tilt-series movies.

Command-line execution for training:

Key Training Parameters in CryoSPARC:[9]

- Training Micrographs: Provide the even/odd tomogram pairs.
- Learning Rate: Controls the speed of model optimization.
- Minibatch Size: The number of training examples used in one iteration.
- Number of Epochs: The number of times the entire training dataset is passed through the network.

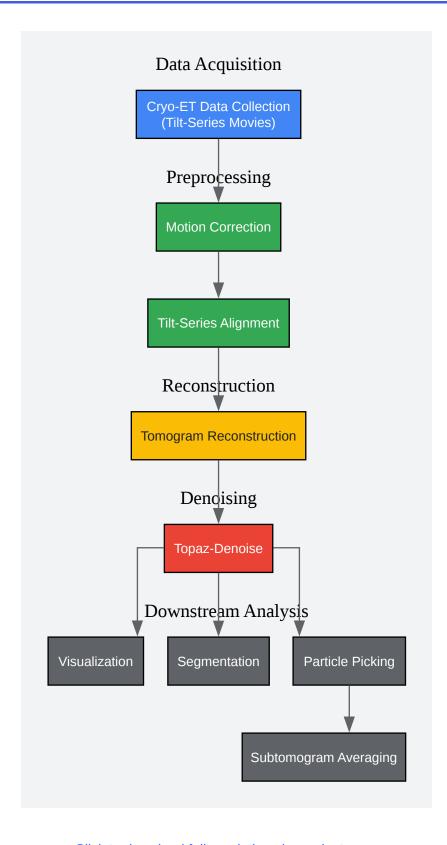
#### **Post-Denoising Analysis**

- Visualization: Visually inspect the denoised tomogram in software like IMOD or ChimeraX to assess the improvement in clarity.
- Downstream Processing: Use the denoised tomogram for particle picking, segmentation, or as a visual guide for picking particles from the original, non-denoised tomogram for subtomogram averaging. It is generally recommended to extract particles from the raw data for final reconstructions to avoid potential artifacts from the denoising process.[1]

#### **Visualizations**

#### **Experimental Workflow for Cryo-ET with Topaz-Denoise**



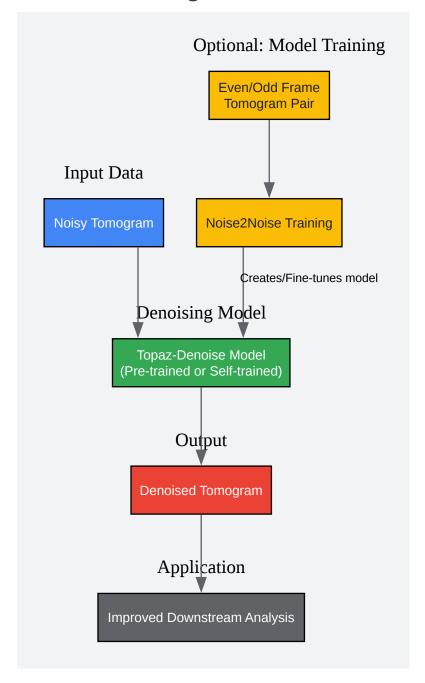


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Caption: Cryo-ET data processing workflow incorporating **Topaz**-Denoise.



#### **Topaz-Denoise Internal Logic**



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Caption: Logical flow of the **Topaz**-Denoise application.

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